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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies
surrounding the use of O-Nitrophenyl-B-D-galactopyranoside (ONPG) for the detection and
guantification of B-galactosidase activity. A cornerstone of molecular biology and microbiology,
the ONPG assay offers a sensitive, reliable, and straightforward colorimetric method to
measure the enzymatic activity of 3-galactosidase, an enzyme pivotal in lactose metabolism
and widely used as a reporter gene in various experimental systems.

Core Principle of the ONPG Assay

The utility of ONPG as a chromogenic substrate lies in its structural similarity to lactose, the
natural substrate for 3-galactosidase.[1] The key difference is the substitution of the glucose
moiety with an o-nitrophenyl group.[2] B-galactosidase catalyzes the hydrolysis of the (3-
galactoside bond in both lactose and ONPG.

The enzymatic reaction at the heart of the ONPG assay is the cleavage of the colorless ONPG
molecule into two products: galactose and o-nitrophenol.[2] While galactose is a simple sugar,
the o-nitrophenol product is a yellow-colored compound.[2] The intensity of this yellow color,
which can be quantified by measuring its absorbance at a wavelength of 420 nm, is directly
proportional to the amount of o-nitrophenol produced and, consequently, to the activity of the 3-
galactosidase enzyme.[3][4]
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A significant advantage of the ONPG test is that ONPG can penetrate the bacterial cell wall
without the need for lactose permease, an enzyme required for the transport of lactose into the
cell.[5] This makes the ONPG assay a particularly sensitive method for detecting 3-
galactosidase activity, even in organisms that may be slow or appear to be non-lactose
fermenters due to a lack of permease.[2]

B-Galactosidase Enzymatic Reaction
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Caption: Enzymatic cleavage of ONPG by (3-galactosidase.

Quantitative Analysis of B-Galactosidase Activity

The ONPG assay is widely used for the quantitative analysis of 3-galactosidase activity,
particularly in studies of gene expression where the lacZ gene (encoding -galactosidase) is
used as a reporter. The kinetic parameters of the enzyme, such as the Michaelis constant (Km)
and maximum velocity (Vmax), are crucial for understanding its efficiency and substrate affinity.
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Experimental Protocols

The following protocols provide detailed methodologies for the quantitative determination of (3-
galactosidase activity in E. coli using a 96-well microplate reader, a common application in
research settings.

Reagent and Buffer Preparation
Z-Buffer (per 50 mL):[3]

« 0.80 g NazHPO4-7H20 (0.06 M)
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0.28 g NaH2PO4-H20 (0.04 M)

0.5mL 1 M KCI (0.01 M)

0.05 mL 1 M MgSO4 (0.001 M)

0.135 mL B-mercaptoethanol (0.05 M) - Add fresh before use

Adjust pH to 7.0 with NaOH or HCI.

Bring the final volume to 50 mL with distilled water. Store at 4°C.
ONPG Solution (4 mg/mL):[3][10]

e Dissolve 4 mg of ONPG in 1 mL of 0.1 M phosphate buffer (pH 7.0).[3]
e This solution should be prepared fresh daily.[3]

1 M Sodium Carbonate (NazCOs) Stop Solution:[4]

e Dissolve 10.6 g of Na2COs in 100 mL of distilled water.

Cell Culture and Lysis/Permeabilization

o Cell Culture: Grow E. coli cultures containing the lacZ reporter gene to the mid-logarithmic
phase (ODsoo of 0.4-0.6).[3]

o Cell Density Measurement: Measure the ODsoo of the cultures to normalize the (3-
galactosidase activity to the cell density.[10]

o Cell Permeabilization:
o Transfer 80 uL of the cell culture to a 96-well microplate.[2]

o Add 120 pL of a permeabilization/assay mix. A common mix includes Z-buffer with
permeabilizing agents like PopCulture reagent or a combination of chloroform and SDS.[2]
[3] A single-step assay mix can be prepared with 60 mM NazHPO4, 40 mM NaH2POa, 10
mM KCI, 1 mM MgSOa4, 36 mM (3-mercaptoethanol, a lysing agent (e.g., T7 lysozyme), 1.1
mg/mL ONPG, and a permeabilization reagent.[2]
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Enzymatic Reaction and Measurement

« Initiate Reaction: The addition of the ONPG-containing assay mix to the permeabilized cells

starts the enzymatic reaction.

 Incubation: Incubate the 96-well plate at a controlled temperature, typically 28°C or 37°C.[3]
[11]

» Kinetic Measurement: Use a microplate reader to measure the absorbance at 420 nm
(ODa20) at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 30-60
minutes).[6] This allows for the determination of the reaction rate.

o Endpoint Assay (Alternative):
o Incubate the reaction for a fixed time until a visible yellow color develops.[3]
o Stop the reaction by adding 100 pL of 1 M Na2COs to each well.[4]

o Measure the final ODa20 in the microplate reader.

Data Analysis: Calculation of Miller Units

A standard method for quantifying [3-galactosidase activity in bacterial cultures is the calculation
of Miller Units.[12]

Formula: Miller Units = 1000 x [ODaz20 - (1.75 x ODss0)] / (T x V x ODso00)[12]

ODa20: Absorbance of the yellow o-nitrophenol.

ODsso: Absorbance at 550 nm, used to correct for light scattering by cell debris.

ODesoo: Absorbance of the culture at 600 nm before the assay, representing cell density.

T: Reaction time in minutes.

V: Volume of the culture used in the assay in mL.
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Quantitative ONPG Assay Workflow
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Caption: Workflow for a quantitative ONPG microplate assay.
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Applications in Research and Drug Development

The ONPG assay for (3-galactosidase activity is a versatile tool with numerous applications:

» Reporter Gene Assays: To study gene expression and regulation by fusing the lacZ gene to a
promoter of interest.[4]

e Yeast Two-Hybrid Systems: To quantify the strength of protein-protein interactions.[4]

» Enzyme Kinetics Studies: To characterize the kinetic properties of B-galactosidase and study
the effects of inhibitors.[6]

» Microbiology: For the rapid identification and differentiation of bacteria based on their ability
to ferment lactose.[5]

e Drug Screening: To screen for compounds that modulate gene expression or enzyme
activity.

In conclusion, the ONPG-based detection of -galactosidase is a robust and widely adopted
technique. Its simplicity, sensitivity, and adaptability make it an invaluable assay for
researchers, scientists, and drug development professionals across various disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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